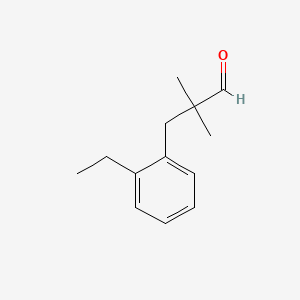

3-(2-Ethylphenyl)-2,2-dimethylpropanal

Description

Properties

CAS No. |

67634-14-4 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3-(2-ethylphenyl)-2,2-dimethylpropanal |

InChI |

InChI=1S/C13H18O/c1-4-11-7-5-6-8-12(11)9-13(2,3)10-14/h5-8,10H,4,9H2,1-3H3 |

InChI Key |

ITJHALDCYCTNNJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1CC(C)(C)C=O |

Canonical SMILES |

CCC1=CC=CC=C1CC(C)(C)C=O |

Other CAS No. |

67634-14-4 |

physical_description |

Liquid |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Fragrance Applications

The primary application of 3-(2-Ethylphenyl)-2,2-dimethylpropanal lies in the fragrance industry. It is used as a scent component in various products due to its pleasant aroma.

Table 1: Fragrance Applications

| Application Type | Description |

|---|---|

| Personal Care | Used in perfumes and cosmetics for scenting. |

| Household Products | Incorporated in air fresheners and cleaning agents. |

| Food Industry | Sometimes used as a flavoring agent in food products. |

Analytical Chemistry Applications

In analytical chemistry, this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). This method is crucial for quality control and the assessment of purity in chemical formulations.

HPLC Methodology

- Mobile Phase Composition : A mixture of acetonitrile (MeCN), water, and phosphoric acid is commonly used. For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid.

- Column Type : Newcrom R1 HPLC columns are utilized for effective separation.

- Scalability : This method allows for both analytical and preparative scale applications, making it versatile for various laboratory settings .

Table 2: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile + Water + H₃PO₄ |

| Detection Method | UV/Vis or MS |

| Particle Size | 3 µm |

Case Study 1: Fragrance Development

A study demonstrated the successful incorporation of this compound into a new line of perfumes aimed at enhancing floral notes. The compound was blended with other aromatic compounds to create a unique scent profile that appealed to consumers.

Case Study 2: Environmental Safety Assessment

An evaluation conducted on the environmental impact of phenyl propanaldehydes, including this compound, indicated that these chemicals are not persistent or bioaccumulative and exhibit low toxicity to aquatic organisms. This assessment supports their safe use in consumer products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations of the Ethyl Group

The ethyl substituent’s position on the phenyl ring significantly influences physicochemical and olfactory properties:

The para isomer (4-ethyl) is more widely documented, with a refractive index of 1.503–1.509 and specific gravity 0.948–0.958 . Its para substitution likely enhances steric accessibility for olfactory receptor interaction, contributing to its popularity in commercial fragrances .

Fluorinated Analogues

Fluorine substitution introduces electronic and steric changes, altering volatility and odor characteristics:

The fluorinated derivatives are less common in consumer products, possibly due to regulatory constraints or challenges in achieving consistent odor profiles.

Amino-Substituted Derivatives

Replacing the ethylphenyl group with amino groups shifts applications from fragrances to synthetic intermediates:

| Compound | Substituent | Molecular Formula | Key Properties | Applications | References |

|---|---|---|---|---|---|

| 3-(Diethylamino)-2,2-dimethylpropanal | Diethylamino | C₁₀H₂₁NO | Basic, polar | Pharmaceutical intermediates |

This compound (CAS 6343-47-1) lacks aromaticity, reducing its utility in perfumery but increasing reactivity in reductive amination or alkylation reactions .

Preparation Methods

Halomethylation Step

- Starting materials: Ethylbenzene (alkyl-substituted benzene), paraformaldehyde, and hydrogen bromide (HBr) in acetic acid.

- Procedure: Ethylbenzene (50 g, 0.47 mol), paraformaldehyde (15.56 g, 0.52 mol), and 100 mL acetic acid are mixed. A 33% HBr/acetic acid solution (138.6 g) is added dropwise over 30 minutes at room temperature.

- Reaction conditions: The mixture is heated to 120 °C and stirred for 7.5 hours.

- Workup: After completion, the mixture is diluted with water and extracted with dichloromethane. The organic phase is concentrated and distilled under reduced pressure (151–156 °C, 4.2–4.8 × 10⁻¹ torr).

- Yield: The halomethylated intermediate (Compound 2) is obtained in 86.9% yield (81.66 g).

Preparation of Phase Transfer Catalyst (PTC)

Aldehyde Formation via Phase Transfer Catalysis

- Reactants: Compound 2 (10 g, 50.2 mmol) and isopropanal (5.03 g, 69.8 mmol).

- Catalyst: PTC 2 (0.27 g, 1.0 mmol) or tetrabutylammonium iodide (for comparison).

- Base: Sodium hydroxide (2.63 g, 65.8 mmol).

- Solvent system: Water (7.5 mL), toluene (4.2 mL), and tetrahydrofuran (THF) (1 mL).

- Reaction conditions: The mixture is heated to 70–75 °C, and the reactants are added dropwise with vigorous stirring. After addition, stirring continues for 3 hours.

- Workup: The reaction mixture is extracted with water, dehydrated with anhydrous sodium sulfate, filtered, and concentrated by vacuum distillation.

- Yield and purity: Using PTC 2, floralozone is obtained in 82.8% yield with 95.76% purity by gas chromatography (GC). Using tetrabutylammonium iodide, the yield is significantly lower at 54.1%.

Comparative Data on Catalyst and Temperature Effects

| Reaction Temperature (°C) | Phase Transfer Catalyst | Yield (%) |

|---|---|---|

| 20–25 | Tetrabutylammonium iodide | No reaction |

| 20–25 | PTC 2 | No reaction |

| 50–60 | Tetrabutylammonium iodide | 51.7 |

| 50–60 | PTC 2 | 64.6 |

| 70–75 | Tetrabutylammonium iodide | 54.1 |

| 70–75 | PTC 2 | 82.8 |

Table 1: Effect of catalyst and temperature on floralozone yield.

This data clearly shows that the use of specialized PTCs like PTC 2 significantly improves the yield of 3-(2-ethylphenyl)-2,2-dimethylpropanal compared to conventional tetrabutylammonium iodide, especially at elevated temperatures (70–75 °C).

Advantages of the Current Preparation Method

- High yield and purity: Yields over 80% and purity above 95% are achievable.

- Mild reaction conditions: No need for high-pressure hydrogenation or noble metal catalysts.

- Cost-effective: Uses inexpensive and readily available starting materials and catalysts.

- Environmentally friendly: Avoids generation of hazardous waste and reduces industrial residues.

- Scalability: Suitable for large-scale industrial production due to operational simplicity and safety.

Summary Table of Key Experimental Parameters

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Halomethylation | Ethylbenzene, paraformaldehyde, HBr/acetic acid, 120 °C, 7.5 h | 86.9 | N/A | Distillation under reduced pressure |

| PTC Preparation | Halomethylated intermediate + trimethylamine, reflux 2 h | Not reported | N/A | Solid PTC isolated |

| Aldehyde Formation | Compound 2 + isopropanal, NaOH, PTC 2, 70–75 °C, 3 h | 82.8 | 95.76 | Two-phase system (water/toluene/THF) |

| Aldehyde Formation (control) | Same as above but with tetrabutylammonium iodide | 54.1 | N/A | Lower yield without specialized PTC |

Research Findings and Supporting Evidence

- The halomethylation reaction proceeds efficiently with paraformaldehyde and HBr in acetic acid, producing the bromomethyl intermediate in high yield.

- Phase transfer catalysts derived from the halomethylated intermediates and trimethylamine outperform conventional quaternary ammonium salts.

- The reaction temperature critically influences the yield; optimal yields are obtained between 70 °C and 75 °C.

- The two-phase solvent system facilitates the reaction and separation steps.

- Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) analyses confirm the structure and high purity of the final aldehyde product.

Q & A

Q. What are the established synthetic routes for preparing 3-(2-Ethylphenyl)-2,2-dimethylpropanal?

A common method involves the oxidation of the corresponding alcohol precursor using pyridinium chlorochromate (PCC) in dichloromethane (DCM). For example, 3-(2-bromophenoxy)-2,2-dimethylpropanal was synthesized via PCC-mediated oxidation of its alcohol derivative, yielding a 93% purified product after silica gel chromatography (Hex:EtOAc = 2:1) . This approach is adaptable to analogous aldehydes by substituting the aryl bromide with a 2-ethylphenyl group.

Q. How is this compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For structurally similar aldehydes, NMR peaks for the aldehyde proton appear at δ ~9.7–9.8 ppm (singlet), while NMR shows the carbonyl carbon at δ ~203–205 ppm. The ethylphenyl substituent’s aromatic protons are observed as multiplet signals in δ 6.7–7.5 ppm, with methyl groups resonating as singlets near δ 1.2–1.3 ppm . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and aldehyde functional groups.

Q. What are the key physical properties of this compound?

While direct data for this compound is limited, analogous aldehydes (e.g., 3-(2-bromoaryl)-2,2-dimethylpropanal derivatives) are typically pale yellow oils with moderate thermal stability. Boiling points for similar aldehydes range between 200–220°C under reduced pressure .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity in catalytic reactions?

The ethyl group at the 2-position of the phenyl ring introduces steric hindrance and electron-donating effects, which can alter reaction pathways. For instance, in intramolecular arylation, bulky substituents slow down coupling kinetics but enhance regioselectivity. Computational studies (e.g., DFT) are recommended to model electronic effects and predict reaction outcomes .

Q. How can conflicting spectral data be resolved when synthesizing derivatives with varying substituents?

Contradictions in NMR data often arise from substituent-induced shifts. For example, electron-withdrawing groups (e.g., bromo) deshield adjacent protons, while methoxy groups cause upfield shifts. Use high-resolution NMR (≥400 MHz) and compare with computed chemical shifts (via software like ACD/Labs or Gaussian). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize yield in continuous flow systems for synthesizing this aldehyde?

Continuous flow reactors improve reproducibility and scalability. Key parameters include:

- Residence time : Optimize to 10–30 minutes to balance conversion and side reactions.

- Catalyst loading : Reduce PCC usage by 20–30% compared to batch reactions.

- Temperature control : Maintain 25–30°C to prevent aldehyde decomposition .

Methodological Considerations

- Purification : Silica gel chromatography with gradient elution (Hex:EtOAc) effectively separates aldehyde products from byproducts .

- Spectral Analysis : Reference / NMR databases (e.g., SDBS) for analogous compounds to assign peaks accurately .

- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV-active aldehydes or in situ IR to track aldehyde formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.